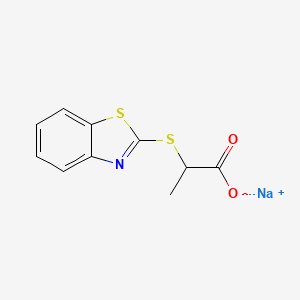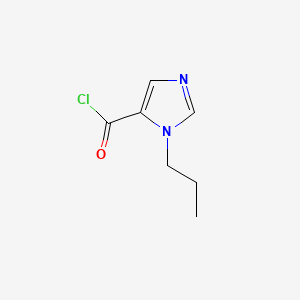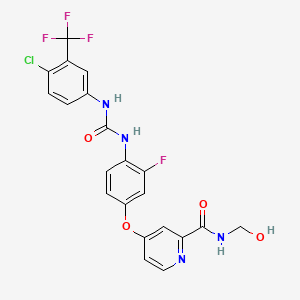![molecular formula C9H17NO B570181 2-[(Dicyclopropylmethyl)amino]ethanol CAS No. 1099052-30-8](/img/structure/B570181.png)
2-[(Dicyclopropylmethyl)amino]ethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(Dicyclopropylmethyl)amino]ethanol is a chemical compound with the molecular formula C9H17NO and a molecular weight of 155.24 g/mol . It is a derivative of 1,1-Dicyclopropylmethanamine and is used as a reactant in the preparation of various compounds, including 4-dicyclopropylamino-7-aryl-7H-purines .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(Dicyclopropylmethyl)amino]ethanol typically involves the reaction of 1,1-Dicyclopropylmethanamine with ethylene oxide under controlled conditions . The reaction is carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation and other side reactions. The reaction mixture is then purified using standard techniques such as distillation or chromatography to obtain the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow systems to ensure efficient and consistent production. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize yield and minimize impurities .
Chemical Reactions Analysis
Types of Reactions
2-[(Dicyclopropylmethyl)amino]ethanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding aldehydes or ketones.
Reduction: The compound can be reduced to form amines or alcohols.
Substitution: The amino group can undergo nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield aldehydes or ketones, while substitution reactions can produce a wide range of derivatives with different functional groups .
Scientific Research Applications
2-[(Dicyclopropylmethyl)amino]ethanol has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 2-[(Dicyclopropylmethyl)amino]ethanol involves its interaction with specific molecular targets and pathways. For example, it may act as a ligand for certain receptors, modulating their activity and influencing downstream signaling pathways . The exact mechanism depends on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
1,1-Dicyclopropylmethanamine: A precursor to 2-[(Dicyclopropylmethyl)amino]ethanol, used in similar applications.
Ethanolamine: A related compound with a similar structure, used in various industrial and research applications.
Uniqueness
This compound is unique due to its specific structural features, such as the presence of dicyclopropylmethyl and amino groups, which confer distinct chemical and biological properties. These features make it a valuable building block in the synthesis of specialized compounds with unique properties and applications .
Properties
IUPAC Name |
2-(dicyclopropylmethylamino)ethanol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO/c11-6-5-10-9(7-1-2-7)8-3-4-8/h7-11H,1-6H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JEVAUGUJHBNTHR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(C2CC2)NCCO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
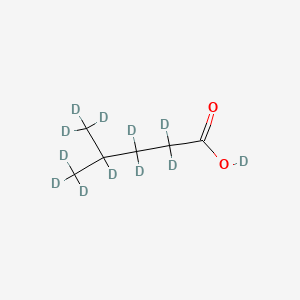


![Thieno[3,2-c]pyridine 4-Methylbenzenesulfonate](/img/structure/B570105.png)
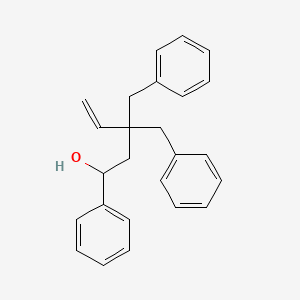
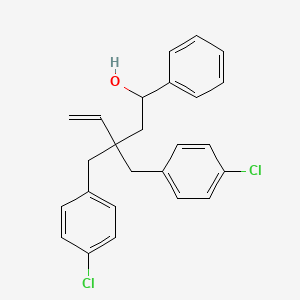
![(5R,6R)-3-[(Z)-2-acetamidoethenyl]sulfanyl-7-oxo-6-[(1S)-1-sulfooxyethyl]-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid](/img/structure/B570111.png)
